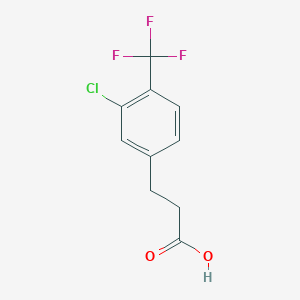

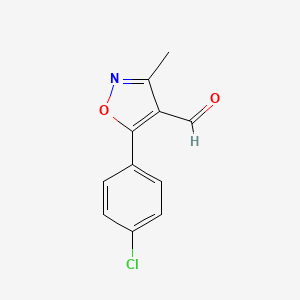

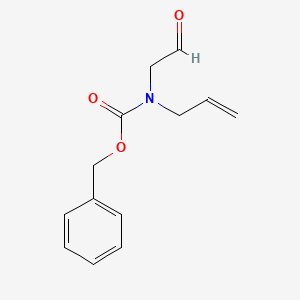

![molecular formula C6H3BrClN3 B1398748 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1233186-50-9](/img/structure/B1398748.png)

7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

Vue d'ensemble

Description

“7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine” is a chemical compound with the CAS Number: 1233186-50-9 and a molecular weight of 232.47 . It is used in the preparation of N-Heterocyclic compounds for pharmaceutical use including as anticancer agents and PRMT5 inhibitors .

Synthesis Analysis

The synthesis of “7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine” has been described in various studies . For instance, one study describes the synthesis of a new kinase inhibitor template 2-anilino-7-aryl-pyrrolo[2,1-f][1,2,4]triazine, which includes a late stage orthogonally reactive key intermediate amenable to rapid diversification as well an optimized in situ triflate displacement to install the C2-aniline .

Molecular Structure Analysis

The InChI code for “7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine” is 1S/C6H3BrClN3/c7-5-2-1-4-3-9-6(8)10-11(4)5/h1-3H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.

Chemical Reactions Analysis

While specific chemical reactions involving “7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine” are not detailed in the search results, it’s worth noting that this compound is used in the synthesis of various pharmaceutical compounds, indicating its reactivity and utility in chemical reactions .

Physical And Chemical Properties Analysis

The molecular weight of “7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine” is 232.47 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Applications De Recherche Scientifique

Medicinal Chemistry

7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine: is a compound of interest in the development of kinase inhibitors . Kinase inhibitors are significant in the treatment of various cancers as they can interfere with the signaling pathways that promote cancer cell proliferation. The compound’s structural motif is conducive to forming stable interactions with kinase enzymes, potentially leading to the development of new anticancer drugs.

Agriculture

In agriculture, 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine derivatives have been explored for their potential use in synthesizing crop protection agents . These compounds can be used to create potent and selective pesticides, which are crucial for enhancing agricultural productivity and safeguarding crops against pests.

Material Science

The compound’s unique structure makes it a candidate for creating advanced materials. Its properties could be harnessed in the synthesis of polymers or coatings with specific characteristics, such as increased resistance to environmental stressors or improved thermal stability .

Environmental Science

7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine: may also find applications in environmental science. Its derivatives could be used in the detection and quantification of pollutants or in the development of materials that help in the remediation of contaminated sites .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reagent or a building block for developing analytical standards and methods. It might be particularly useful in chromatography or spectrometry for the identification and quantification of complex biological samples .

Biochemistry

The biochemical applications of 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine include its use as a precursor in synthesizing molecules that can mimic or interfere with biological processes. This can be instrumental in studying enzyme-substrate interactions or in the development of biochemical assays .

Mécanisme D'action

“7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine” is a part of several kinase inhibitors and nucleoside drugs . Kinase inhibitors work by blocking the action of certain enzymes called kinases that are involved in cell growth and division. By blocking these enzymes, kinase inhibitors can slow the growth of cancer cells .

Orientations Futures

“7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine” and its derivatives have shown promising potential in the field of medicinal chemistry, particularly as kinase inhibitors for cancer therapy . Future research may focus on optimizing the synthesis of this compound, exploring its reactivity in different chemical reactions, and investigating its mechanism of action in more detail. Additionally, the development of new pharmaceutical compounds based on this structure could be a key area of focus.

Propriétés

IUPAC Name |

7-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-2-1-4-3-9-6(8)10-11(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBPRRMUWCRCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC(=NN2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725786 | |

| Record name | 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine | |

CAS RN |

1233186-50-9 | |

| Record name | 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

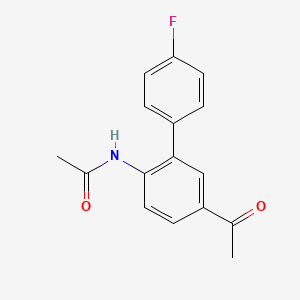

![4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1398670.png)

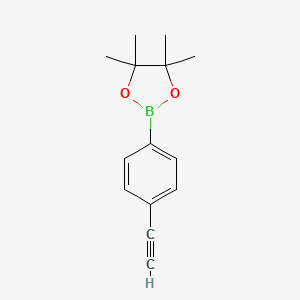

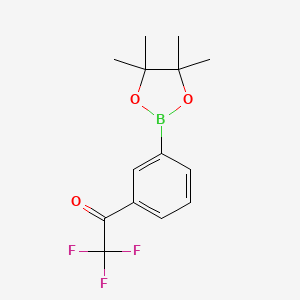

![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)

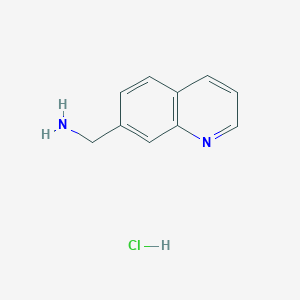

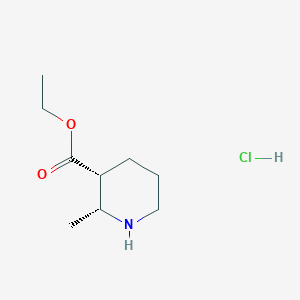

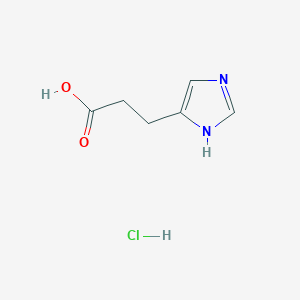

![3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398685.png)